4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
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Overview
Description
4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Material Science: It is used in the development of high-energy materials and as a component in organic electronics.
Industrial Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity and applications.
1,3,4-Oxadiazole: Shares the same core structure but differs in the position of the nitrogen atoms, leading to different chemical behavior.
Uniqueness
4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a phenyl-substituted oxadiazole ring makes it particularly effective in certain applications, such as antimicrobial and anticancer research .
Biological Activity
4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a heterocyclic compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections.
Chemical Structure and Properties
The chemical formula of this compound is C12H12ClN3O2 with a molecular weight of approximately 265.696 g/mol. Its structure features a butanamide group linked to a 1,3,4-oxadiazole ring substituted with a phenyl group and a chlorine atom.
Property | Value |
---|---|
CAS Number | 1017456-57-3 |
Molecular Formula | C₁₂H₁₂ClN₃O₂ |
Molecular Weight | 265.696 g/mol |
Melting Point | Not specified |
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound demonstrated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A series of studies indicated that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound showed cytotoxic effects on prostate cancer cell lines (PC3 and DU145), with IC50 values indicating significant dose-dependent activity .
Table: IC50 Values of Related Compounds on Cancer Cell Lines
Compound | Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
---|---|---|---|---|
4-Chloro-N-(5-phenyl... | PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells:
- Cell Cycle Arrest : It has been noted that compounds with similar structures can induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells.
- DNA Damage : The mechanism may involve chromatin condensation and DNA damage pathways .
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their biological activities. In vitro assays demonstrated that these compounds could effectively inhibit urease and acetylcholinesterase enzymes, showcasing their potential as therapeutic agents in treating infections and neurological disorders .
Properties
CAS No. |
65551-65-7 |
---|---|
Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H12ClN3O2/c13-8-4-7-10(17)14-12-16-15-11(18-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,16,17) |
InChI Key |
NYNRNMLKOOMRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl |
Origin of Product |
United States |
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